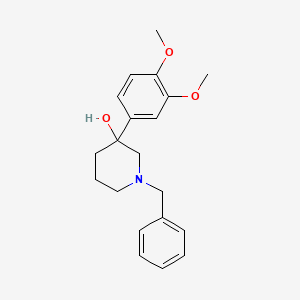

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-23-18-10-9-17(13-19(18)24-2)20(22)11-6-12-21(15-20)14-16-7-4-3-5-8-16/h3-5,7-10,13,22H,6,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSGMXAISUHTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517084 | |

| Record name | 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-55-1 | |

| Record name | 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.

Chemical Reactions Analysis

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Common reagents include bases, acids, and catalysts that facilitate these reactions. Major products formed from these reactions include various substituted piperidines and their derivatives.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional features of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol with similar compounds:

Key Observations :

- The piperidine backbone in the target compound enhances conformational flexibility compared to rigid heterocycles like imidazolidinone or pyrazole .

- The 3,4-dimethoxyphenyl group is a common pharmacophore in neurotrophic and antimicrobial agents, as seen in compounds isolated from Z. montanum and anti-Trypanosoma agents .

- The hydroxyl group at the 3-position may improve solubility but reduce metabolic stability compared to methyl or sulfanylidene substituents .

Physicochemical Properties

| Property | This compound | 1-Benzyl-3-methylpiperidin-4-ol | 1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~329 (estimated) | 207.3 | 338.4 |

| Solubility | Moderate in polar solvents (due to -OH) | High in polar solvents | Low (carboxylic acid enhances polarity but may form dimers) |

| Melting Point | Not reported | Not reported | Not reported |

Biological Activity

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a cholinesterase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms, and implications for therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with substituted benzyl and methoxy groups. The structural features include a piperidine ring, which is crucial for its biological interactions, particularly in targeting acetylcholinesterase (AChE) enzymes.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Cholinesterase Inhibition : The compound has shown significant inhibitory activity against AChE, which is vital in the treatment of Alzheimer's disease (AD). Studies indicate that derivatives with similar structures demonstrate varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 12.1 nM for human AChE .

- Neuroprotective Effects : In vitro studies using PC12 cells have demonstrated that this compound can protect against amyloid-induced neurotoxicity. This suggests potential applications in neurodegenerative diseases where oxidative stress and amyloid aggregation are involved .

- Blood-Brain Barrier Penetration : The ability of the compound to penetrate the blood-brain barrier (BBB) has been confirmed through PAMPA-BBB assays and ex vivo experiments in mice. This property is crucial for any drug targeting central nervous system disorders .

Cholinesterase Inhibition

The inhibition of AChE is a primary focus due to its role in AD. In various studies:

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 2.6 μM to 12.1 nM against different forms of AChE .

| Compound | AChE IC50 (nM) | BuChE IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 5l | 12.1 | 2.6 | High |

| 5m | 8.6 | 4.4 | Moderate |

Neuroprotection

The neuroprotective effects were assessed through cell viability assays:

- PC12 Cell Line : Compound 5l exhibited a protective effect with a viability increase of approximately 64.7% at a concentration of 20 μM against amyloid-induced toxicity .

Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms:

- Binding Affinity : The N-benzyl moiety interacts with the catalytic active site (CAS) of AChE, while the dimethoxyphenyl group appears to stabilize binding through π-stacking interactions .

Case Studies and Clinical Implications

Research indicates that compounds like this compound could serve as promising candidates for AD treatment due to their dual action as cholinesterase inhibitors and neuroprotectants.

Clinical Relevance

The potential for these compounds to mitigate symptoms of AD highlights their importance in ongoing pharmacological research aimed at developing effective treatments for neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.